イソチペンジル塩酸塩

概要

説明

イソチペンジル塩酸塩は、主に抗掻痒剤として使用される第1世代のヒスタミンH1拮抗薬です。これは、抗ヒスタミン作用と抗コリン作用を示すアザフェノチアジン誘導体です。 この化合物は、アレルギー反応に伴う痒みを軽減するために、通常、局所的に適用されます .

科学的研究の応用

Clinical Applications

Isothipendyl hydrochloride is primarily utilized in dermatology and allergy treatments. Its applications include:

- Antipruritic : It provides relief from itching caused by insect bites, allergic reactions, and various dermatological conditions.

- Allergic Conditions : It is effective in managing symptoms of hay fever and other allergic responses.

- Topical Preparations : Formulations like Apaisyl gel® are used for localized treatment of pruritus .

Analytical Methods for Detection

Recent studies have focused on developing sensitive analytical methods to detect isothipendyl hydrochloride in biological samples. Notable methods include:

Electrochemical Sensing

Research has demonstrated the electrochemical behavior of isothipendyl hydrochloride using modified electrodes. A study investigated its oxidation peaks at a multiwalled carbon nanotube-modified glassy carbon electrode, revealing its potential for sensitive detection in biological fluids. The study found:

- Two oxidation peaks in Britton-Robinson buffer at pH 7.0.

- A linear relationship between peak current and concentration within the range of 1.25–55 μM.

- Limits of detection and quantification were established at 0.284 μM and 0.949 μM, respectively .

Spectrophotometric Methods

Isothipendyl hydrochloride has also been proposed as a reagent for the spectrophotometric determination of chromium(VI) in environmental samples. The reaction produces a red-colored species that can be quantitatively analyzed at 510 nm, demonstrating its versatility beyond pharmacological applications .

Case Studies

- Clinical Trial in Dermatology : A trial evaluated the efficacy of isothipendyl hydrochloride (Nilergex) in treating dermatological conditions. Results indicated significant improvement in symptoms among participants with pruritus .

- Photodermatitis Study : A retrospective study identified isothipendyl-containing topical products as common causes of contact dermatitis among patients in photodermatology centers. The study highlighted the need for careful monitoring of adverse effects associated with topical antihistamines .

Comparative Analysis with Other Antihistamines

Isothipendyl hydrochloride shares structural similarities with other antihistamines but differs in sedative properties and clinical applications. Below is a comparison table:

| Compound Name | Class | Unique Features |

|---|---|---|

| Isothipendyl | First-generation | Antipruritic; moderate sedation |

| Diphenhydramine | First-generation | Strong sedative effects; used as a sleep aid |

| Chlorpheniramine | First-generation | Less sedating; commonly used for allergies |

| Cetirizine | Second-generation | Non-sedating; longer duration of action |

| Fexofenadine | Second-generation | Non-sedating; fewer central nervous system effects |

作用機序

イソチペンジル塩酸塩は、ヒスタミンH1受容体に選択的に結合することにより効果を発揮し、それによって内因性ヒスタミンの作用を阻害します。これにより、痒みや炎症など、ヒスタミンによって引き起こされる症状が一時的に緩和されます。 さらに、イソチペンジル塩酸塩は鎮静作用、抗コリン作用、および抗セロトニン作用を示します .

類似の化合物:

プロメタジン: 抗ヒスタミン作用と鎮静作用が似ている、別の第1世代のヒスタミンH1拮抗薬。

プロチペンジル: 抗コリン作用と抗掻痒作用が似ている化合物。

独自性: イソチペンジル塩酸塩は、その特異的な化学構造とヒスタミンH1受容体に選択的に結合する能力により、独自性があります。 この特異性により、有意な副作用を引き起こすことなく、ヒスタミンによって引き起こされる症状を効果的に軽減することができます .

生化学分析

Biochemical Properties

Isothipendyl hydrochloride competitively binds to histamine H1 receptors . This interaction results in the inhibition of the pharmacological effects of histamines .

Cellular Effects

The binding of Isothipendyl hydrochloride to histamine H1 receptors blocks the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Molecular Mechanism

Isothipendyl hydrochloride is a selective histamine H1 antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This leads to temporary relief of the negative symptoms brought on by histamine .

準備方法

合成経路と反応条件: イソチペンジル塩酸塩の調製には、窒素保護下、1-アザフェノチアジンと水素化ナトリウムおよび無水アセトニトリルの反応が関与します。反応混合物を30℃で1時間加熱した後、2時間還流します。その後、1-パラトルエンスルホニル-2-NおよびN-ジメチルプロピルアミンを加え、混合物をさらに3時間還流します。その後、反応質量を室温に冷却し、未溶解物質をろ過します。 乾燥した塩化水素を回収したアセトニトリル溶液に注入して、イソチペンジル塩酸塩の白色結晶を得ます .

工業生産方法: イソチペンジル塩酸塩の工業生産方法は、中間体の分離が不要な連続反応プロセスに従います。 この方法には、単純なプロセス、低い設備投資、最終生成物の高純度(99%超)および収率(70%超)などの利点があります .

化学反応の分析

反応の種類: イソチペンジル塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを伴います。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロゲンとアルキル化剤があります。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はアミンまたはアルコールを生成する可能性があります .

4. 科学研究への応用

イソチペンジル塩酸塩は、次のような幅広い科学研究への応用があります。

化学: さまざまな化学反応や合成プロセスで試薬として使用されます。

生物学: ヒスタミン受容体とそのアレルギー反応における役割に関する研究で使用されます。

医学: アレルギー反応に伴う痒みを治療するための抗掻痒剤として使用されます。

類似化合物との比較

Promethazine: Another first-generation histamine H1 antagonist with similar antihistamine and sedative properties.

Prothipendyl: A compound with similar anticholinergic and antipruritic effects.

Uniqueness: Isothipendyl Hydrochloride is unique due to its specific chemical structure and its ability to selectively bind to histamine H1 receptors. This specificity allows it to effectively alleviate symptoms caused by histamine without causing significant side effects .

生物活性

Isothipendyl hydrochloride, a first-generation antihistamine and anticholinergic agent, is primarily utilized for its antipruritic properties, providing relief from itching associated with allergic reactions and dermatological conditions. This compound exhibits significant biological activity through its selective antagonism of the histamine H1 receptor, which is pivotal in mediating allergic responses.

Isothipendyl acts as a competitive antagonist at the histamine H1 receptor, inhibiting the effects of endogenous histamine. This action results in the alleviation of symptoms such as itching, sneezing, and runny nose associated with allergies. Additionally, isothipendyl possesses anticholinergic properties, which may contribute to its efficacy in reducing secretions and providing symptomatic relief in various allergic conditions .

Pharmacological Profile

The pharmacological profile of isothipendyl includes:

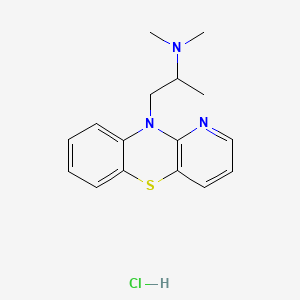

- Chemical Formula : C₁₆H₁₉N₃S

- Molecular Weight : Approximately 285.407 g/mol

- Classification : First-generation antihistamine

- Primary Use : Antipruritic treatment for allergic skin reactions

Binding Affinity Studies

Research has demonstrated that isothipendyl binds effectively to bovine serum albumin (BSA), a major transport protein in blood. Fluorescence spectroscopy studies have indicated a strong binding affinity, suggesting potential interactions with other drugs that may compete for BSA binding sites.

Electrochemical Behavior

The electrochemical characteristics of isothipendyl have been investigated using multiwalled carbon nanotube-modified glassy carbon electrodes. At a concentration of 55 μM, two distinct oxidation peaks were observed in a Britton-Robinson buffer at pH 7.0. The oxidation process was found to be irreversible across a pH range of 2.5–9.0, indicating robust electrochemical activity that could be harnessed for analytical applications .

Comparative Analysis

Isothipendyl hydrochloride shares structural similarities with other antihistamines. The following table compares its properties with other compounds in the same class:

| Compound Name | Class | Unique Features |

|---|---|---|

| Isothipendyl | First-generation | Antihistamine with anticholinergic effects |

| Diphenhydramine | First-generation | Strong sedative effects; commonly used as a sleep aid |

| Chlorpheniramine | First-generation | Less sedating; used for allergies |

| Cetirizine | Second-generation | Non-sedating; longer duration of action |

| Fexofenadine | Second-generation | Non-sedating; fewer CNS effects |

Clinical Applications

Isothipendyl hydrochloride is commonly utilized in dermatology for its antipruritic effects. It is effective in treating conditions such as:

- Allergic dermatitis

- Insect bites

- Urticaria (hives)

Despite its efficacy, the use of isothipendyl has declined due to the sedative side effects characteristic of first-generation antihistamines .

Research Findings

A clinical trial conducted in 1960 evaluated the effectiveness of isothipendyl hydrochloride (Theruhistin) in dermatological applications. The study reported significant improvements in patients suffering from allergic skin reactions, highlighting its therapeutic potential despite the noted side effects .

特性

IUPAC Name |

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHCFTORMXCNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046845 | |

| Record name | Isothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34433-15-3, 1225-60-1 | |

| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34433-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | isothipendyl hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothipendyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIPENDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953AP1LBV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。